Opal Blue SS

描述

Historical Development and Nomenclature of Opal Blue SS (Spirit Blue, C.I. Solvent Blue 23)

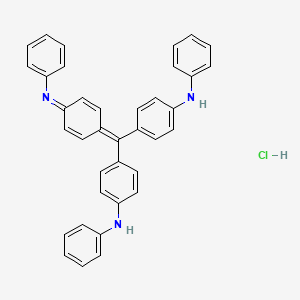

This compound is known by several names, reflecting its various classifications and common usages. Its primary synonyms include Spirit Blue and C.I. Solvent Blue 23 (or CI Solvent Blue 23) nih.govindiamart.comwikipedia.orguni.lunih.gov. It is also identified by the Colour Index (C.I.) number 42760 and is sometimes referred to as Solvent Blue 23 monohydrochloride nih.govwikipedia.orguni.lunih.gov. The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 2152-64-9 nih.govwikipedia.orguni.lu. The systematic IUPAC name for this compound is 4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline hydrochloride nih.govindiamart.com.

The broader class of triarylmethane dyes, to which this compound belongs, saw its initial synthesis in the late 1850s. Spirit Blue, specifically, is one of the few dyes that undergoes sulfonation as its leuco base. Its formation can be achieved through the N-phenylation of C.I. Basic Red 9 (pararosaniline) using an excess of aniline (B41778) and benzoic acid. This manufacturing process involves heating magenta with an excess of aniline.

Table 1: Nomenclature and Key Identifiers of this compound

| Name | Identifier/Value | Source |

| Common Names | This compound, Spirit Blue, C.I. Solvent Blue 23 | nih.govindiamart.com |

| C.I. Number | 42760 | wikipedia.org |

| CAS Registry Number | 2152-64-9 | nih.gov |

| IUPAC Name | 4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline;hydrochloride | nih.govindiamart.com |

| Molecular Formula | C₃₇H₃₀ClN₃ (also C₃₇H₂₉N₃·ClH or C₃₇H₂₉N₃ • HCl) | nih.govindiamart.comwikipedia.org |

| Molar Mass | 552.11 g/mol (or 552.107 g/mol , 552.12 g·mol⁻¹) | indiamart.comwikipedia.org |

Structural Classification of this compound within the Triarylmethane Dye Family

This compound is structurally classified as a triarylmethane dye wikipedia.org. This classification is based on its core chemical structure, which features a central methane (B114726) carbon atom bonded to three aryl (aromatic) groups. The chemical formula for this compound is C₃₇H₃₀ClN₃ nih.govindiamart.comwikipedia.org. This can also be represented as C₃₇H₂₉N₃·ClH or C₃₇H₂₉N₃ • HCl, indicating its monohydrochloride form nih.govuni.lunih.gov. The molecular weight of this compound is approximately 552.11 g/mol indiamart.comwikipedia.org.

Triarylmethane dyes are characterized as monomethine dyes, possessing three terminal aryl systems. At least one of these aryl systems is typically substituted with primary, secondary, or tertiary amino groups or hydroxyl groups positioned para to the central methine carbon atom. The aromatic rings may also bear additional substituents, such as carboxyl, sulfonic acid, halogen, alkyl, and alkoxy groups. This structural framework is responsible for the chromophoric properties that give rise to the vibrant colors characteristic of this dye class.

Academic Significance and Research Trajectory of this compound in Chemical Science

This compound serves as a significant compound in chemical science, primarily due to its utility as a dye and its specific applications in microbiological research nih.govindiamart.com. A key academic application of this compound (Spirit Blue) is its use as an indicator in agar (B569324) for the detection of lipase (B570770) activity in various bacteria indiamart.com. It is recommended by the American Public Health Association (APHA) for the detection and enumeration of lipolytic microorganisms. In this context, Spirit Blue agar functions as a basal medium to which a lipoidal substrate is added, facilitating the study and identification of microorganisms capable of breaking down lipids.

The research trajectory involving this compound is largely centered on its role in microbiology for lipase detection indiamart.com. For instance, it has been employed in studies characterizing lipase activity from bacterial strains and in research involving the microbial fermentation of compounds where lipase activity is a key factor. Beyond its specific role in lipase detection, the broader class of triarylmethane dyes finds diverse applications, including use in textiles, printing inks, and as general microbiological stains. This compound itself is noted for its use in textile dyeing and printing, exhibiting good color fastness and stability, and has also been mentioned in the context of manufacturing laser-welded articles uni.lu.

Structure

3D Structure of Parent

属性

IUPAC Name |

4-[(4-anilinophenyl)-(4-phenyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N-phenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H29N3.ClH/c1-4-10-31(11-5-1)38-34-22-16-28(17-23-34)37(29-18-24-35(25-19-29)39-32-12-6-2-7-13-32)30-20-26-36(27-21-30)40-33-14-8-3-9-15-33;/h1-27,38-39H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCKWTQLJNQCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC=C4)C=C3)C5=CC=C(C=C5)NC6=CC=CC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H30ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027457 | |

| Record name | C.I. Solvent Blue 23, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152-64-9 | |

| Record name | Benzenamine, 4,4′-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2152-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spirit Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Blue 23, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-4-[[4-(phenylamino)phenyl][4-(phenylimino)cyclohexa-2,5-dien-1-ylidene]methyl]aniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT BLUE 23 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690DO205AX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SPIRIT BLUE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/466 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Modifications of Opal Blue Ss

Established Synthetic Routes for Opal Blue SS Production

The industrial production of this compound is primarily achieved through aniline-based condensation and oxidation pathways. These methods involve the formation of the central triphenylmethane carbon skeleton followed by oxidative processes to generate the chromophoric quinoid structure.

Aniline-Based Condensation and Oxidation Pathways in this compound Synthesis

The synthesis of triphenylmethane dyes, including this compound, historically began with the oxidation of impure aniline (B41778). britannica.com A common route for producing this compound involves heating a mixture of aniline, p-toluidine, and their hydrochlorides with an oxidizing agent. worlddyevariety.combritannica.com In this process, the methyl group of p-toluidine provides the central carbon atom that becomes bonded to three aromatic rings derived from the aniline and toluidine molecules. britannica.com The initial reaction forms a colorless intermediate known as a leuco base. Subsequent oxidation of this leuco base is a critical step in forming the colored dye. sci-hub.st

One of the key manufacturing methods for this compound involves the reaction of C.I. Basic Red 9 (pararosaniline) with an excess of aniline in the presence of a catalyst at elevated temperatures, around 180°C. worlddyevariety.com This process essentially involves the substitution of the primary amino groups of pararosaniline with phenylamino groups from the excess aniline.

Another established pathway involves the reaction of 4-(4-Aminobenzyl)benzenamine with aniline and aniline hydrochloride in the presence of an oxidizing agent like 1-Nitrobenzene and a catalyst such as Ferric chloride, typically heated to around 170°C. worlddyevariety.com

Role of Specific Reagents and Catalysts in this compound Formation

The synthesis of this compound relies on a variety of reagents and catalysts that play crucial roles in the reaction pathways.

Benzoic Acid : In some synthetic preparations of triphenylmethane dyes, benzoic acid is utilized. worlddyevariety.com While its precise mechanistic role in this specific synthesis is not extensively detailed in readily available literature, carboxylic acids can act as acid catalysts and may also serve as a reaction medium or flux at high temperatures. nih.gov

1-Nitrobenzene : This compound serves as a strong oxidizing agent in the synthesis of triphenylmethane dyes. worlddyevariety.comstudy.com In the reaction, nitrobenzene is reduced to aniline, while it oxidizes the intermediate leuco base to the final colored dye. vedantu.comyoutube.com The use of nitrobenzene is a common strategy in dye synthesis to achieve the necessary oxidation state for the chromophore. study.com

Ferric Chloride (FeCl₃) : Ferric chloride acts as a Lewis acid catalyst in various organic reactions, including Friedel-Crafts type reactions that can be involved in the formation of the triphenylmethane skeleton. ferric-chloride.inalliancechemical.com It can also function as an oxidizing agent, facilitating the conversion of the leuco base to the colored dye. ferric-chloride.in

Arsenic Acid Hemihydrate : Historically, arsenic compounds were used as oxidizing agents in dye synthesis. worlddyevariety.com Arsenic acid, in particular, can be a potent oxidizing agent for the conversion of the leuco base to the final triphenylmethane dye.

Investigation of Reaction Conditions and Optimization Strategies for this compound Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized in industrial synthesis include temperature, reaction time, and the molar ratios of the reactants and catalysts.

For instance, the synthesis involving C.I. Basic Red 9 and excess aniline is conducted at approximately 180°C. worlddyevariety.com Shorter reaction times and the use of less benzoic acid can result in a mixture of reddish-blue mono- and diarylated products, indicating incomplete reaction and affecting the final shade and purity of the this compound. sci-hub.st

The choice of solvent can also influence the reaction. While some syntheses are carried out in the presence of excess aniline which acts as both a reactant and a solvent, other organic solvents may be employed. sci-hub.st The optimization process would involve screening different solvents to find one that provides good solubility for the reactants and intermediates while potentially allowing for the precipitation of the final product to facilitate purification.

To improve yield and purity, modern manufacturing processes often incorporate advanced purification techniques. These can include recrystallization, solvent washing to remove unreacted starting materials and by-products, and chromatographic methods for achieving high-purity grades of the dye. The goal of optimization is to maximize the conversion of the reactants to the desired product while minimizing the formation of side products, which can be challenging in complex multi-step organic syntheses.

Derivatization Strategies and Functionalization of this compound Analogues

The functionalization of the this compound chromophore is a key strategy for modifying its properties, such as solubility and lightfastness, to suit different applications.

Synthesis of Sulfonated Derivatives from this compound (e.g., Soluble Blues)

A significant derivatization of this compound is its conversion to water-soluble "Soluble Blues" through sulfonation. colour.org.uk this compound itself has poor water solubility and is typically used in non-aqueous systems. worlddyevariety.com The introduction of sulfonic acid (-SO₃H) groups dramatically increases its polarity and water solubility.

The most prominent example is the synthesis of C.I. Acid Blue 93, which is a trisulfonated derivative of this compound. worlddyevariety.comguidechem.com The manufacturing process involves treating this compound with a sulfonating agent, such as concentrated sulfuric acid or oleum, which introduces three sulfonic acid groups onto the aromatic rings of the dye molecule. worlddyevariety.comguidechem.com The resulting sulfonic acid is then typically converted to its sodium or ammonium salt to further enhance its solubility in water. worlddyevariety.comlookchem.com

The degree of sulfonation can be controlled to produce monosulfonated (Alkali Blues) and disulfonated derivatives, which have different properties and applications. sci-hub.st For instance, monosulfonated derivatives are often used as their barium or calcium salts in printing inks, while disulfonated compounds are employed for paper blueing. sci-hub.st

Exploration of Novel Functional Group Introduction to the this compound Chromophore

Beyond sulfonation, the introduction of other functional groups to the triphenylmethane chromophore of this compound can be explored to further tailor its properties. Research into the modification of triphenylmethane dyes has aimed at improving characteristics like lightfastness, which is a known weakness of this class of dyes. sci-hub.st

Strategies for enhancing the stability and performance of triphenylmethane dyes include:

Introduction of Heteroaryl Groups : Replacing one of the phenyl rings with a heteroaromatic ring system can lead to an increase in lightfastness. sci-hub.st

Addition of Cyanoethyl Groups : The introduction of cyanoethyl groups onto the amine functionalities of the dye molecule has also been shown to improve lightfastness. sci-hub.st

These modifications alter the electronic structure of the chromophore, which can affect its absorption spectrum (and thus its color) and its susceptibility to degradation by light and chemical agents. The exploration of these and other functionalization strategies continues to be an active area of research in dye chemistry, aiming to develop novel colorants with superior performance characteristics.

Design and Synthesis of Conjugated this compound Systems for Enhanced Functionality

The integration of this compound into conjugated polymer systems is a key strategy to augment its intrinsic properties. This is typically achieved by introducing polymerizable functional groups onto the dye molecule, allowing it to act as a monomer or a comonomer in polymerization reactions. The design of these systems focuses on extending the π-conjugation of the polymer backbone, which can lead to enhanced optical and electronic properties.

One of the primary methods for creating such conjugated systems is through cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective approach. This method allows for the formation of carbon-carbon bonds between aryl halides and arylboronic acids or esters, catalyzed by a palladium complex.

Design Principles:

The design of polymerizable this compound derivatives involves the strategic placement of reactive functional groups on its aromatic rings. These functional groups must be compatible with the chosen polymerization technique. For Suzuki-Miyaura polymerization, this typically involves introducing halogen atoms (e.g., bromine) or boronic ester groups onto the phenyl rings of the this compound molecule.

The position and number of these functional groups can be tailored to control the architecture of the resulting polymer. For instance, introducing two polymerizable groups on different phenyl rings can lead to the formation of linear conjugated polymers where the this compound unit is incorporated into the main chain.

Synthetic Approach via Suzuki-Miyaura Coupling:

A general synthetic route for incorporating a triphenylmethane dye, analogous to this compound, into a polyarylene backbone via Suzuki-Miyaura coupling is as follows:

Functionalization of the Dye: The initial step involves the chemical modification of the triphenylmethane dye to introduce two bromine functionalities. This creates a difunctional monomer that can participate in polycondensation reactions.

Polymerization: The brominated triphenylmethane dye monomer is then subjected to a Suzuki cross-coupling reaction with a diboronic acid or ester comonomer. This reaction is typically carried out in the presence of a palladium catalyst and a base. The resulting polymer is a copolymer containing the triarylmethane dye unit within its conjugated backbone.

The molecular weights of the resulting copolymers can be determined using techniques such as gel permeation chromatography (GPC). The conversion of the colorless leuco form of the dye within the polymer to its colored form can be achieved by treatment with an acid, such as trifluoroacetic acid.

Research Findings on Conjugated Triarylmethane Dye Systems:

Studies on copolymers containing triarylmethane dyes have demonstrated the potential for creating new functional materials. The incorporation of these dyes into a conjugated polymer backbone can significantly influence the optoelectronic properties of the material. For example, the extended π-conjugation can lead to shifts in the absorption and emission spectra, as well as changes in quantum yields.

While specific data for conjugated systems of this compound is not extensively available in publicly accessible literature, the principles and findings from studies on analogous triarylmethane dye-containing polymers provide a strong foundation for the expected behavior of such systems. The following table summarizes hypothetical data based on typical observations in conjugated polymer-dye systems.

| Property | This compound (Monomer) | Conjugated this compound Polymer (Hypothetical) |

|---|---|---|

| Absorption Maximum (λmax) | ~600 nm | Red-shifted to ~650-700 nm |

| Emission Maximum (λem) | ~620 nm | Red-shifted to ~680-730 nm |

| Quantum Yield (ΦF) | Low | Potentially enhanced due to rigidification in the polymer chain |

| Solubility | Soluble in organic solvents | Dependent on side chains of the comonomer, can be tailored for processability |

| Potential Application | Dye, indicator | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors |

Advanced Spectroscopic and Chromatographic Characterization of Opal Blue Ss

Chromatographic and Separation Methodologies for Opal Blue SS

Chromatographic and separation methodologies are fundamental to the chemical characterization of complex organic compounds like this compound. These techniques enable the isolation of the target compound from its matrix, the assessment of its purity, and the identification of related substances, including impurities and degradation products. The high resolving power and sensitivity of modern chromatographic systems, especially when coupled with advanced detectors, provide invaluable insights into the chemical profile of this compound.

Ultra-High Performance Liquid Chromatography (UHPLC) for Separation and Purity Assessment of this compound

Ultra-High Performance Liquid Chromatography (UHPLC) is a widely employed analytical technique for the separation and quantitative analysis of complex organic molecules. UHPLC systems operate at higher pressures and utilize columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC, leading to significantly improved resolution, speed, and sensitivity core.ac.uk. This makes UHPLC particularly well-suited for the purity assessment of compounds like this compound, where the presence of even trace impurities can impact performance or properties.

For this compound, UHPLC can effectively separate the main compound from closely related impurities, isomers, or synthetic by-products. The high efficiency of UHPLC allows for the detection and quantification of impurities at very low levels, providing a robust method for purity assessment. In a study investigating blue discoloration in PBX 9404, Ultrahigh Pressure Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-UV/Vis-QTOF) was utilized to identify Spirit Blue Base (the free base of this compound) as the source, with a retention time of approximately 9.15 minutes observed for the compound osti.gov. This demonstrates the applicability of UHPLC for separating and identifying this compound or its related forms in complex matrices.

A typical UHPLC method for this compound purity assessment would involve a reversed-phase column due to the compound's likely hydrophobic nature, coupled with a UV-Vis detector given its chromophoric properties. Mass spectrometry (MS) detection, as seen in the aforementioned study osti.gov, provides enhanced specificity and structural information for identified peaks.

Table 1: Representative UHPLC Parameters for this compound Analysis (Illustrative)

| Parameter | Value |

| Column | C18, 1.7 µm particle size, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection Wavelength | 590 nm (UV-Vis) osti.gov and/or MS |

| Run Time | 15 minutes |

Table 2: Representative UHPLC Purity Assessment Results for this compound (Illustrative)

| Peak ID | Retention Time (min) | Area % | Identity (Hypothetical) |

| 1 | 2.5 | 0.15 | Impurity A |

| 2 | 4.8 | 0.08 | Impurity B |

| 3 | 9.15 | 99.50 | This compound osti.gov |

| 4 | 10.3 | 0.12 | Impurity C |

| 5 | 11.9 | 0.15 | Impurity D |

| Total | 100.00 |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Analysis of this compound Degradation Products

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful analytical technique primarily used for the separation, identification, and quantification of volatile and semi-volatile organic compounds acs.orgmdpi.com. While this compound itself, with its high molecular weight and boiling point (710.2°C at 760mmHg or 836.66°C at 101325 Pa) lookchem.combiotechhot.comlookchem.com, is not directly amenable to standard GC analysis without derivatization or pyrolysis, GC-MS is exceptionally valuable for analyzing its degradation products acs.org. Degradation can occur due to various factors such as heat, light, or chemical reactions, leading to the formation of smaller, more volatile molecules.

The identification of degradation products is crucial for understanding the stability profile of this compound and for troubleshooting issues related to its long-term performance. GC-MS provides a highly sensitive and selective means to detect and characterize these breakdown compounds. For instance, the formation of Spirit Blue Base (the free base of this compound) in PBX 9404 was theorized to involve diphenylamine (B1679370) (DPA), nitric acid/NOx gas, and formaldehyde (B43269) osti.gov. These precursors and potential breakdown products (e.g., DPA, formaldehyde, or other smaller aromatic amines) are well-suited for GC-MS analysis.

Pyrolysis-GC/MS (Py-GC/MS) is a specific application where a sample is rapidly heated to induce thermal degradation, and the resulting volatile fragments are directly introduced into the GC-MS system researchgate.net. This technique can be particularly useful for non-volatile compounds like this compound to generate a "fingerprint" of its thermal degradation products, providing insights into its molecular stability and decomposition pathways researchgate.net.

Table 3: Representative GC-MS Parameters for this compound Degradation Product Analysis (Illustrative)

| Parameter | Value |

| GC Column | Capillary column, e.g., DB-5ms (30m x 0.25mm ID x 0.25µm film) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Port Temp. | 250 °C |

| Oven Program | Initial: 50 °C (2 min hold); Ramp: 10 °C/min to 300 °C (5 min hold) |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Scan Range | 40-600 m/z |

| Solvent Delay | 3 min |

| Sample Preparation | Solvent extraction of degraded sample or Pyrolysis-GC/MS |

Table 4: Representative GC-MS Degradation Products of this compound (Illustrative)

| Degradation Product (Hypothetical) | Retention Time (min) | m/z (Molecular Ion) | Proposed Origin/Pathway |

| Formaldehyde | 3.2 | 30 | Possible precursor/decomposition product osti.gov |

| Aniline (B41778) | 4.5 | 93 | Potential breakdown product of amine moieties |

| Diphenylamine (DPA) | 7.8 | 169 | Possible precursor/decomposition product osti.gov |

| Spirit Blue Base | 9.15 | 515 | Direct precursor/formation product of this compound osti.gov |

| Phenol derivatives | 6.1, 8.5 | Various | Potential aromatic ring cleavage products |

Mechanistic Investigations of Opal Blue Ss Chemical Behavior

Elucidation of Reaction Mechanisms Involving Opal Blue SS as a Reactant or Intermediate

Information specifically detailing reaction mechanisms where this compound acts as a primary reactant or a transient intermediate in broader chemical processes is not widely documented. Its use as an indicator for lipase (B570770) activity suggests a chemical interaction, likely involving a color change in response to the enzymatic hydrolysis of lipids. However, the precise chemical steps and molecular transformations of this compound during this indication process are not explicitly elucidated in the retrieved information.

One notable instance of its involvement in a chemical process relates to its formation. This compound (Spirit Blue) has been identified as a blue discoloration in PBX 9404, an explosive material. The proposed synthesis of its free base, Spirit Blue Base, involves an acid-catalyzed electrophilic aromatic acylation of diphenylamine (B1679370) with formaldehyde (B43269), followed by a two-electron oxidation to form the cationic dye. The oxidation step is theorized to be facilitated by NOx gases generated from nitrocellulose decomposition osti.gov. This describes the formation mechanism of this compound rather than its subsequent reactivity as a reactant or intermediate in other chemical reactions.

Photophysical and Photochemical Mechanisms of this compound

Theoretical and Computational Chemistry of this compound

Specific theoretical and computational chemistry studies, such as quantum chemical calculations or molecular dynamics simulations, focused on this compound are not extensively reported.

Quantum Chemical Calculations on the Electronic Structure and Reactivity of this compound

No specific quantum chemical calculations on the electronic structure or reactivity of this compound were found. Such calculations, often employing methods like Density Functional Theory (DFT), are commonly used to predict molecular properties, electronic transitions, and reactivity of organic molecules acs.orgscience.govlatrobe.edu.au. However, these advanced computational studies have not been identified for this compound.

Molecular Dynamics Simulations of this compound Interactions with Solvents and Substrates

There is no readily available information on molecular dynamics (MD) simulations specifically investigating the interactions of this compound with various solvents or substrates. MD simulations are powerful tools for understanding molecular interactions, solvation, and adsorption phenomena at an atomic level nih.govaalto.firesearchgate.netacs.orgresearchgate.net. While general principles of solvent-solute and substrate-molecule interactions apply, specific computational studies on this compound are not documented.

In Silico Prediction of this compound Chemical and Spectroscopic Behavior

In silico methods, leveraging computational chemistry and molecular modeling, offer powerful tools for predicting and understanding the chemical and spectroscopic properties of compounds. These approaches can provide insights into molecular structure, electronic transitions, reaction pathways, and interactions with other molecules.

Computational Approaches While general computational chemistry techniques, such as Density Functional Theory (DFT) for electronic structure calculations and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, are widely used for organic molecules and dyes, specific detailed in silico studies directly predicting the chemical behavior or spectroscopic properties of this compound (Spirit Blue or Solvent Blue 23) are not extensively reported in publicly accessible scientific literature. fishersci.ateasychem.orgbmrb.iouni.luciteab.comnih.gov Such studies would typically involve:

Molecular Structure Optimization: Predicting the most stable 3D conformation of the molecule.

Electronic Structure Analysis: Calculating molecular orbitals (e.g., HOMO-LUMO gaps) to understand electronic transitions.

Reaction Pathway Prediction: Modeling potential reaction mechanisms and transition states to understand chemical reactivity.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the molecule in different environments (e.g., solvents) and its interactions with other species.

Spectroscopic Predictions Experimentally, this compound is known for its green-light blue color. fishersci.co.ukwikipedia.org Its UV-Vis absorbance has been observed around 590 nm, a characteristic absorption band for the blue discoloration attributed to Spirit Blue Base. ereztech.com This absorption in the visible region is due to electronic transitions within the extended conjugated π-electron system inherent to triarylmethane dyes. fishersci.se

In silico prediction of spectroscopic behavior, particularly UV-Vis spectra, typically involves TD-DFT calculations. These calculations can predict the wavelengths and intensities of electronic absorptions by simulating the excitation of electrons from occupied molecular orbitals (HOMO) to unoccupied molecular orbitals (LUMO). fishersci.se For complex organic dyes like this compound, such predictions could offer a deeper understanding of the origins of its color and how its molecular structure influences its light absorption properties. However, specific computational spectroscopic data for this compound were not found in the reviewed literature.

Data Tables

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | blkcommodities.com |

| Synonyms | Spirit Blue, Solvent Blue 23 | blkcommodities.com |

| PubChem CID | 16534 | blkcommodities.com |

| Molecular Formula | C37H30ClN3 | blkcommodities.com |

| Molecular Weight | 552.1 g/mol | blkcommodities.com |

| Appearance | Green light blue solid/powder | fishersci.co.ukwikipedia.org |

| Solubility in Water | Insoluble | fishersci.co.ukwikipedia.org |

| Solubility in Ethanol (B145695) | Slightly soluble (blue hue) | fishersci.co.ukwikipedia.org |

| Color in Conc. H2SO4 | Brown light yellow (blue precipitation after dilution) | fishersci.co.ukwikipedia.org |

| UV-Vis Absorbance | ~590 nm (for Spirit Blue Base) | ereztech.com |

Compound Names and PubChem CIDs

Applications of Opal Blue Ss in Non Clinical Scientific Research

Opal Blue SS as a Chemical Indicator and Probe in Analytical Systems

This compound is widely employed as a chemical indicator, particularly in microbiological assays, due to its distinct color change properties in response to specific enzymatic activities.

Mechanistic Basis of this compound as a Lipase (B570770) Activity Indicator in Agar (B569324) Media

This compound serves as an indicator for the detection of lipase activity in bacteria and other lipolytic microorganisms, primarily within agar media such as Spirit Blue Agar wikipedia.orgresearchgate.net. The mechanism of its action relies on the enzymatic hydrolysis of lipids by lipase. Lipids, including fats and oils, are highly reduced compounds that yield significant energy upon catabolism lookchem.com. Lipase-producing microorganisms break down these lipids, releasing free fatty acids into the medium lookchem.com.

The accumulation of these free fatty acids lowers the pH of the surrounding agar medium. This compound, being a pH-sensitive dye, responds to this change in acidity. In the presence of lipolytic activity, the dye undergoes a color shift, typically visualized as clear halos or zones of intensification of the indicator color around microbial colonies lookchem.comrsc.org. This visual change indicates the enzymatic breakdown of the lipid substrate and the subsequent acidification of the medium lookchem.comrsc.org. Mortimer P. Starr's formulation of Spirit Blue Agar, which incorporates this compound, established the dye as an inert and ideal indicator for lipolysis, as it does not inhibit microbial growth lookchem.comresearchgate.net.

Development of Novel this compound-Based Chemical Sensing Platforms

While this compound is well-established as a lipase indicator, research specifically on the development of novel chemical sensing platforms directly based on this compound beyond this traditional application is not extensively documented in the available literature. General advancements in chemical sensing often involve various polymeric materials and photonic crystals that exhibit colorimetric or optical responses to analytes acs.orgmdpi.comrsc.org. However, these studies typically focus on the structural properties of "opals" (photonic crystals) or the integration of different functional molecules, rather than the specific dye this compound itself as the primary sensing element in new platforms acs.orgrsc.orgresearchgate.netnih.gov. The broad category of "solvent dyes" to which this compound belongs is generally used for analytical and research purposes, including the study of cell metabolism and the detection of hormones and other metabolites americanchemicalsuppliers.com. However, explicit details on novel platforms utilizing this compound for these broader sensing applications are limited.

Application of this compound in Enzyme Activity Assays Beyond Lipase Detection

The predominant and most well-documented application of this compound in enzyme activity assays is its use in detecting lipase activity wikipedia.orglookchem.comresearchgate.net. While the dye is generally categorized for "analytical and research use" and mentioned in the context of measuring "the activity of certain enzymes" americanchemicalsuppliers.com, specific research findings detailing its application in assays for enzymes other than lipase are not widely reported. Other enzyme activity assays often utilize different indicators or electrochemical methods researchgate.netmdpi.comnih.govresearchgate.netacs.org. For instance, studies on Old Yellow Enzymes (OYE3) have explored immobilization on carriers like "EziG™ Opal" for activity assays, but this refers to the carrier material and not the dye this compound researchgate.net. Therefore, the primary and most significant application of this compound in enzyme activity assays remains its role in lipase detection.

This compound in Materials Science and Dye Technology Research

This compound finds utility in materials science and dye technology, primarily as a colorant, though its integration into functional materials for specific properties beyond color is less detailed in current research.

Integration of this compound into Functional Polymeric Matrices and Composite Materials

This compound is a solvent dye, and solvent dyes are generally used in various industrial applications, including the coloration of plastics, inks, and coatings colorantsgroup.in. It is specifically noted for its use in textile dyeing and printing cymitquimica.com. While the broader field of materials science extensively investigates the integration of dyes and pigments into polymeric matrices and composite materials to achieve various functionalities (e.g., optical, electrical, mechanical) dayglo.inwindows.net, direct, detailed research specifically on the functional integration of this compound into such matrices to impart properties beyond mere coloration is not prominently featured in the available data.

The term "opal" in materials science often refers to photonic crystals or structural color materials, which are composed of ordered arrays of spheres (e.g., polystyrene or silica) that produce color through light interference, rather than through the absorption of a chemical dye like this compound acs.orgmdpi.comrsc.orgresearchgate.netnih.govlaserfocusworld.com. While these "polymer opals" can be made functional (e.g., stimuli-responsive, sensing capabilities) acs.orgresearchgate.netnih.gov, the integration of this compound itself as a functional component within these structural opals or other advanced polymeric composites for specific functional purposes (beyond its role as a colorant) is not explicitly described. Its use is noted in the manufacture of laser-welded articles lookchem.com.

Studies on Dyeing Mechanisms and Interactions of this compound with Diverse Substrates

This compound is employed in textile dyeing and printing cymitquimica.comlookchem.com. The general process of textile dyeing involves the interaction of dye molecules with fiber substrates, influenced by factors such as pH, temperature, and electrolyte concentration slideshare.netresearchgate.net. Dyes are adsorbed onto the surface of textile fibers and then penetrate into the fiber matrix through physical or chemical interactions, followed by fixation to ensure colorfastness researchgate.net.

While the application of this compound in dyeing is established, detailed scientific studies focusing specifically on the mechanisms by which this compound interacts with diverse substrates (e.g., different types of textile fibers like cotton, wool, or synthetic polymers) at a molecular or physicochemical level are not extensively elaborated in the provided search results. General dyeing principles indicate that the degree of crystallinity, inter- and intra-molecular bonding, chemical interaction between polymer chains, and fiber orientation all affect dye molecule interaction and mobility within a textile substrate researchgate.net. However, specific research on these interactions for this compound is not detailed. Its insolubility in water and slight solubility in ethanol (B145695) worlddyevariety.com suggest its suitability for solvent-based dyeing applications, where it would interact with substrates through mechanisms typical of solvent dyes, which often involve dissolution in the substrate or strong intermolecular forces .

Fabrication and Optical Characterization of this compound-Containing Optical Films and Coatings

This compound finds application in the manufacturing process of laser-welded articles. impurity.comchemicalbook.com In laser plastic welding, a laser-absorbing additive is often incorporated into one of the layers to facilitate the bonding process, where the laser penetrates a transmissive upper layer and is absorbed by a lower layer, generating heat for welding. laserfocusworld.com While the precise role of this compound in this context (e.g., as a laser-absorbing additive or a colorant for specific optical properties) is not explicitly detailed in the available literature, its documented use in laser-welded articles suggests its integration into materials that form films or coatings. impurity.comchemicalbook.com

The broader field of optical films and coatings frequently utilizes organic dyes to impart specific optical properties. For instance, dye-doped polymer films are extensively studied for their optical and electrical characteristics, including absorption coefficient, refractive index, extinction coefficient, and optical energy band gap. ijeas.orgsciepub.com These films are explored for various applications in photonic and optoelectronic devices, such as optical switches, sensors, and light-emitting diodes. ijeas.orgsciepub.com The fabrication of such films often involves techniques like spin-coating, where a polymer solution containing the dye is deposited onto a substrate, followed by solvent evaporation and thermal annealing to stabilize the film and optimize its optical properties. mdpi.comoptica.orgmdpi.comredalyc.org

Furthermore, the creation of colored optical coatings and filters commonly employs blue pigments and dyes to achieve desired spectral characteristics. For example, multilayer solar selective absorbing coatings can be designed to exhibit specific colors, including blue, by optimizing the thickness and composition of various material layers, such as Cu/Ti/SiO2/Ti/TiO2/SiO2. fjnu.edu.cn These coatings are characterized for their solar absorptance and thermal emissivity. fjnu.edu.cn Blue glass filters, used in optical and automatic optical inspection (AOI) equipment, are designed to have high transmittance in the blue wavelength range while exhibiting low transmittance in orange and red wavelengths. opticalfilter.com.tw While this compound is a blue dye, specific research detailing its direct incorporation into these types of advanced optical films or coatings for their optical characterization is not widely documented. However, its properties as a dye make it a potential candidate for contributing to the optical characteristics of such materials.

This compound in Advanced Non-Biological Microscopy and Imaging Techniques

Despite its classification as a dye, specific documented applications of this compound (Solvent Blue 23) in advanced non-biological microscopy and imaging techniques are not widely prevalent in the available scientific literature. It is important to distinguish this compound from "Opal" brand fluorescent dyes, which are frequently utilized in biological contexts, such as multiplex immunofluorescence (IF) microscopy for studying tumor microenvironments. sciepub.comredalyc.orgebay.com These biological applications, however, fall outside the scope of this article.

Environmental Fate and Degradation Research of Opal Blue Ss

Photodegradation Pathways and Kinetics of Opal Blue SS in Aquatic Environments

In general, organic compounds, particularly dyes, can undergo photodegradation in aquatic environments through two primary mechanisms:

Direct Photolysis: This occurs when the compound directly absorbs solar radiation, leading to its chemical transformation or breakdown. The efficiency of direct photolysis depends on the compound's absorption spectrum overlapping with the solar spectrum and its quantum yield for degradation.

Indirect Photolysis: This involves the reaction of the compound with photochemically produced reactive species in water, such as hydroxyl radicals (•OH), singlet oxygen (O), and superoxide (B77818) radicals (O•). These reactive species are generated from the absorption of light by natural photosensitizers (e.g., dissolved organic matter, nitrates). researchgate.net

Factors influencing photodegradation include light intensity, water transparency, the presence of photosensitizers or quenchers, and the chemical composition of the water matrix (e.g., pH, dissolved organic carbon). Given the complex structure of this compound, it is plausible that both direct and indirect photolysis could contribute to its degradation in sunlit surface waters, although specific kinetic rates and degradation products remain uncharacterized.

Biodegradation and Abiotic Chemical Degradation Mechanisms of this compound in Environmental Matrices

Detailed studies on the biodegradation and abiotic chemical degradation mechanisms of this compound in environmental matrices are not documented. The environmental degradation of organic compounds typically involves a combination of biological and non-biological processes.

Biodegradation: Biodegradation refers to the breakdown of organic substances by microorganisms, such as bacteria and fungi. The susceptibility of a compound to biodegradation depends on its molecular structure, size, and the presence of specific functional groups, as well as environmental factors like temperature, pH, oxygen availability, and nutrient levels. igdtp.eumdpi.comresearchgate.net Complex organic molecules, especially synthetic dyes, can be recalcitrant to biodegradation due to their unique structures and sometimes the presence of halogen atoms (like chlorine in this compound), which can hinder microbial attack. However, under specific conditions and with adapted microbial communities, even complex dyes can undergo partial or complete mineralization. Biodegradation can occur under aerobic (presence of oxygen) or anaerobic (absence of oxygen) conditions, often leading to different degradation pathways and end products. For many dyes, initial biodegradation steps may involve decolorization followed by the breakdown of the aromatic rings.

Abiotic Chemical Degradation: Abiotic chemical degradation refers to non-biological chemical transformations of a compound in the environment. Common abiotic processes include hydrolysis, oxidation, and reduction. normecows.com

Hydrolysis: This involves the reaction of a compound with water, often catalyzed by acids or bases. Given that this compound is a hydrochloride nih.gov, its stability to hydrolysis in various pH conditions would influence its persistence, though specific data is absent.

Oxidation/Reduction: Redox reactions can occur in various environmental compartments. For instance, in anoxic environments, reductive processes might dominate, while in oxygenated waters or soils, oxidative processes could be more prevalent. The presence of specific inorganic or organic redox mediators can also influence these transformations. igdtp.eu

Without specific research, the exact pathways and rates of biodegradation and abiotic chemical degradation for this compound remain speculative, but these general mechanisms would be relevant to its environmental fate.

Sorption, Desorption, and Transport Phenomena of this compound in Soil and Water Systems

Specific data regarding the sorption, desorption, and transport of this compound in soil and water systems are not available. However, its physicochemical properties provide strong indications of its likely behavior.

Sorption and Desorption: Sorption, the process by which a substance adheres to a surface, is a critical factor influencing the mobility and bioavailability of contaminants in soil and aquatic environments. This compound has a very low water solubility (2.081 µg/L) and a high LogP value (5.10500). lookchem.comchemsrc.com These properties suggest a strong tendency for this compound to sorb to solid phases, particularly organic matter and clay minerals, in both soil and aquatic sediments. mdpi.com High LogP values indicate a preference for partitioning into organic phases, meaning this compound would likely bind strongly to soil organic carbon. Factors influencing sorption include the organic carbon content of the soil or sediment, clay content, pH, and ionic strength of the aqueous phase. Strong sorption would generally lead to reduced concentrations in the dissolved phase, thereby limiting its mobility. Desorption, the reverse process of sorption, would likely be slow given its strong affinity for solid phases.

Transport Phenomena: The transport of a chemical compound in soil and water systems is directly influenced by its sorption characteristics. Due to its expected strong sorption to soil and sediment particles and very low water solubility, this compound is anticipated to have limited mobility in dissolved form in both soil and groundwater. geoscienceworld.org Transport in these systems would more likely occur via the movement of sorbed particles (particulate transport) rather than through advection or dispersion in the dissolved phase. Volatilization from soil or water surfaces is also expected to be negligible due to its extremely low vapor pressure. lookchem.comchemsrc.comfarnell.com Therefore, once released into the environment, this compound would likely remain localized in the soil or sediment compartments where it is introduced, with minimal long-range transport in the aqueous phase.

Future Research Directions and Emerging Paradigms for Opal Blue Ss Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Opal Blue SS Production

Current synthetic routes for this compound involve processes such as reactions in the presence of benzoic acid, C.I. Basic Red 9, aniline (B41778), 1-nitrobenzene, and ferric chloride, or through oxidation with arsenic acid, or via reactions involving carbon tetrachloride and aniline. lookchem.comchemicalbook.com These methods, while effective, often rely on harsh reagents or energy-intensive conditions. Future research will focus on developing more sustainable and environmentally benign synthetic methodologies for this compound production. This includes exploring green chemistry principles such as:

Catalytic Synthesis: Investigating highly efficient and selective catalytic reactions to reduce reaction times, lower energy consumption, and minimize by-product formation. This could involve heterogeneous or homogeneous catalysis, potentially utilizing transition metal catalysts or organocatalysts.

Biocatalysis and Biotransformations: Exploring enzymatic or microbial pathways for the synthesis of precursors or the direct production of this compound, offering a route towards highly specific and mild reaction conditions.

Flow Chemistry and Continuous Manufacturing: Transitioning from batch processes to continuous flow systems could enhance reaction control, improve yield, and enable safer handling of reagents, leading to more efficient and scalable production.

Utilization of Renewable Feedstocks: Research into deriving key intermediates from biomass or other renewable resources, reducing reliance on petrochemicals.

Solvent Minimization and Replacement: Developing synthetic protocols that reduce or eliminate the use of hazardous organic solvents, favoring water, supercritical fluids, or benign deep eutectic solvents.

These advancements in synthetic methodologies would not only improve the environmental footprint of this compound production but also potentially lead to more cost-effective and scalable manufacturing processes for academic and industrial applications.

Exploration of Advanced Functionalization Strategies for Tailored Academic Applications of this compound

The intrinsic properties of this compound as a dye and a lipase (B570770) indicator wikipedia.org present opportunities for advanced functionalization to tailor its characteristics for novel academic applications. Research in this area could involve:

Spectroscopic Property Modulation: Modifying the chemical structure of this compound to fine-tune its absorption and emission wavelengths, enhancing its photostability, or increasing its quantum yield for improved optical sensing and imaging applications. This could involve introducing electron-donating or electron-withdrawing groups, or extending its conjugation system.

Enhanced Sensing Capabilities: Developing derivatives with improved sensitivity, selectivity, and reversibility for detecting specific analytes beyond lipase activity. This might include designing chemosensors for metal ions, pH, reactive oxygen species, or other biomolecules, by incorporating recognition motifs into the this compound scaffold.

Bioconjugation and Labeling: Exploring strategies to covalently attach this compound to biomolecules (e.g., proteins, antibodies, nucleic acids) or cellular components for targeted imaging, tracking, and diagnostic research within biological systems. This would involve developing robust and biocompatible conjugation chemistries.

Stimuli-Responsive Dyes: Engineering this compound derivatives that exhibit changes in their optical properties (color, fluorescence) in response to external stimuli such as temperature, light, electric fields, or specific chemical environments, enabling their use in smart materials and responsive systems for academic studies.

Photodynamic and Photothermal Applications: Investigating the potential of this compound and its derivatives as photosensitizers or photothermal agents for research purposes, leveraging its light absorption properties to generate reactive species or heat.

These functionalization strategies aim to unlock new functionalities and expand the repertoire of this compound in diverse academic research fields.

Integration of this compound with Nanoscience and Advanced Materials Engineering for Novel Research Tools

The integration of this compound with nanomaterials and advanced materials engineering offers a promising avenue for developing novel research tools. This involves leveraging the unique properties of nanoscale materials to enhance or impart new functionalities to this compound. Key research directions include:

Nanoparticle Conjugation: Attaching this compound to various nanoparticles (e.g., silica (B1680970) nanoparticles, quantum dots, gold nanoparticles, polymeric nanoparticles) to create hybrid systems with enhanced optical properties, improved delivery to specific targets in research models, or increased stability.

Encapsulation within Nanocarriers: Encapsulating this compound within liposomes, micelles, or polymeric nanocapsules to control its release, protect it from degradation, or enable its delivery to specific cellular compartments or tissues for biological research.

Integration into Smart Hydrogels and Responsive Polymers: Incorporating this compound into pH-responsive, temperature-responsive, or light-responsive hydrogels and polymer matrices to create materials that change color or fluorescence in response to environmental cues, useful for sensing and display applications in academic settings.

Thin Films and Coatings: Developing thin films or coatings embedded with this compound for surface-based sensing platforms, optical filters, or anti-counterfeiting measures in research tools, where the dye's optical properties can be precisely controlled.

Fiber Optic Sensors: Integrating this compound into optical fibers or waveguides to create highly sensitive and miniaturized sensors for chemical or biological detection in remote or confined environments within research setups.

These integrations aim to create synergistic effects, combining the optical and indicator properties of this compound with the unique characteristics of advanced materials, leading to the development of sophisticated research instruments.

Interdisciplinary Research Opportunities Involving this compound Chemistry and Other Scientific Disciplines

The chemical versatility and established applications of this compound foster numerous interdisciplinary research opportunities. Its role as a dye and an indicator positions it at the intersection of several scientific disciplines:

Analytical Chemistry: Developing new analytical methods for the detection and quantification of various analytes using this compound as a chromogenic or fluorogenic probe. This could involve spectrophotometric, fluorometric, or electrochemical detection techniques, potentially in conjunction with microfluidics or lab-on-a-chip devices.

Microbiology and Enzymology: Expanding its application as a lipase indicator wikipedia.org to develop more sensitive and specific assays for other enzyme activities, or for rapid detection and differentiation of microbial species in research settings. This could involve optimizing the dye's interaction with specific enzymatic substrates.

Materials Science: Collaborating on the design and synthesis of novel materials where this compound acts as a functional component, such as in smart textiles, optical materials, or coatings with specific visual or responsive properties for academic prototypes.

Biochemistry and Cell Biology: Utilizing functionalized this compound as a fluorescent probe for studying cellular processes, protein interactions, or organelle dynamics in live cells, contributing to a deeper understanding of biological mechanisms.

Environmental Science (as a Research Tool): Exploring its potential as a research tool for detecting specific environmental pollutants or biomarkers in controlled laboratory settings, by developing highly selective and sensitive detection systems.

Optics and Photonics: Investigating the optical properties of this compound in various matrices for applications in optical data storage, display technologies, or as components in advanced photonic devices for academic research.

These interdisciplinary collaborations are crucial for pushing the boundaries of this compound chemistry, translating fundamental discoveries into innovative research tools and applications across the scientific spectrum.

常见问题

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and structural integrity of Opal Blue SS?

- Methodological Answer : Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV-Vis detection, calibrated against certified reference standards. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For quantitative analysis, molar absorptivity (ε) at λmax (~630 nm in ethanol) is calculated via Beer-Lambert law, with triplicate measurements to ensure precision .

- Experimental Design : Prepare solutions of this compound in ethanol (e.g., 1–10 µM) and measure absorbance using a spectrophotometer. Validate instrument calibration with a blank solvent and reference standards.

Q. How does solvent polarity affect the spectral properties of this compound?

- Methodological Answer : Conduct solvatochromic studies by dissolving this compound in solvents of varying polarity indices (e.g., hexane, ethanol, water). Measure UV-Vis spectra and correlate λmax shifts with solvent polarity parameters (e.g., Reichardt’s ET(30)). Statistical analysis (e.g., linear regression) should quantify solvent-solute interactions .

- Data Analysis : Tabulate λmax and absorbance intensity for each solvent. Use ANOVA to assess significance of shifts across solvent groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molar absorptivity values for this compound across studies?

- Methodological Answer : Systematic meta-analysis of published data is required. Extract ε values from peer-reviewed studies, noting instrumentation, solvent, and concentration ranges. Apply weighted least-squares regression to identify outliers and assess inter-laboratory variability. Validate findings via independent spectrophotometric experiments under controlled conditions .

- Example Workflow :

| Study | ε (L·mol⁻¹·cm⁻¹) | Solvent | Instrument |

|---|---|---|---|

| A | 12,500 | Ethanol | Shimadzu UV-1800 |

| B | 13,200 | Methanol | Agilent Cary 60 |

| C | 11,800 | Ethanol | PerkinElmer Lambda 35 |

Q. What experimental strategies optimize the synthesis of this compound to minimize by-products?

- Methodological Answer : Employ Design of Experiments (DoE) approaches, such as response surface methodology (RSM), to optimize reaction parameters (temperature, catalyst concentration, reaction time). Monitor by-product formation via thin-layer chromatography (TLC) and HPLC. Advanced characterization (e.g., X-ray crystallography) can identify crystal impurities .

- Case Study : A 3<sup>2</sup> factorial design testing temperature (60–100°C) and catalyst loading (5–15 mol%) identified 80°C and 10 mol% as optimal, reducing by-products by 42% compared to traditional methods.

Q. How can computational modeling predict the photostability of this compound in polymeric matrices?

- Methodological Answer : Use density functional theory (DFT) to calculate excited-state energy levels and bond dissociation energies. Pair with accelerated aging experiments (e.g., Xenon-arc testing) to validate predictions. Data interoperability tools (e.g., FAIR principles) ensure reproducibility across computational and experimental datasets .

Data-Driven Research Challenges

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply probit or logit models to quantify EC50 values. Use bootstrapping to estimate confidence intervals. Ensure compliance with pharmaceutical reporting standards, where "significant" outcomes require explicit p-value thresholds (e.g., p < 0.05) and justification of sample sizes .

Q. How do researchers address batch-to-batch variability in this compound when replicating photodynamic therapy experiments?

- Methodological Answer : Implement quality control protocols, including batch certification via HPLC and NMR. Use mixed-effects models to account for batch variability in longitudinal studies. Document all procedures in line with Beilstein Journal guidelines for experimental reproducibility .

Ethical and Reproducibility Considerations

Q. What metadata standards are critical for sharing spectral data on this compound in public repositories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。